![molecular formula C11H15N3OS B2699010 1-Allyl-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea CAS No. 40534-16-5](/img/structure/B2699010.png)
1-Allyl-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-Allyl-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea” is a derivative of 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl . It is part of a series of compounds that have been studied for their potential as anti-tumor agents, specifically through the inhibition of the c-Met receptor tyrosine kinase .
Synthesis Analysis
The synthesis of 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl derivatives, which includes “this compound”, involves the reaction of 2-bromodimedone with cyanothioacetamide . This reaction produces the 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl derivative .Molecular Structure Analysis
The molecular structure of “this compound” is part of a broader study on 4,5,6,7-tetrahydrobenzo[d]thiazol-2 derivatives. These studies involve multiple linear regression, multiple nonlinear regression, and artificial neural networks .Scientific Research Applications
Synthesis and Biological Activity
- Antitumor Activities : Derivatives of thiazolyl urea, including compounds similar to 1-Allyl-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea, have shown promising antitumor activities. The synthesis and structure of these derivatives have been a significant area of research (Ling et al., 2008).
Material Science and Thermosets
- High-Performance Thermosets : Novel benzoxazine monomers containing allyl groups have been synthesized for creating high-performance thermosets. These materials exhibit excellent thermomechanical properties, highlighting the potential of incorporating allyl groups in polymer synthesis (Agag & Takeichi, 2003).
Fungicidal Activities
- Fungicidal Properties : Certain urea derivatives, including those with structures akin to the mentioned compound, exhibit excellent fungicidal activities against various pathogens. The synthesis, structure, and bioactivities of these compounds are crucial in agricultural and pharmaceutical research (Song et al., 2008).
Anticancer Mechanisms
- Tubulin Polymerization Inhibition : Tetrahydrobenzo[b]thiophene derivatives, related to the compound , have been studied for their role in destabilizing tubulin polymerization, which is a critical process in cancer cell mitosis. These studies contribute to understanding how certain chemical structures can be used in cancer treatment (Abdel-Rahman et al., 2021).
Chemical Synthesis Techniques
- Microwave-Assisted Synthesis : The synthesis of novel urea derivatives, including thiadiazole moieties, using microwave irradiation demonstrates an efficient and environmentally friendly method for creating complex organic compounds (Zhai et al., 2015).
Crystal Structure Analysis
- Conformational Studies : Research on urea and thiourea-based assemblies, similar to the compound in focus, provides insights into their conformational adjustments. This is essential for understanding the structural properties of these compounds in different environments (Phukan & Baruah, 2016).
Organometallic Chemistry
- Complexes of Iridium(I) : The synthesis of complexes involving benzothiazolin-2-ylidene and Iridium(I) demonstrates the potential of such compounds in organometallic chemistry, which is crucial for catalyst design and other applications (Huynh et al., 2006).
Mechanism of Action
Target of Action
The primary target of 1-Allyl-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea Similar compounds, such as 4,5,6,7-tetrahydrobenzo[d]thiazol-2 derivatives, have been reported to inhibit the c-met receptor tyrosine kinase . The c-Met receptor tyrosine kinase plays a crucial role in cellular processes such as proliferation, survival, and motility .
Mode of Action
The exact mode of action of This compound Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, inhibitors of the c-Met receptor tyrosine kinase can prevent the activation of downstream signaling pathways, thereby inhibiting cancer cell proliferation .
Biochemical Pathways
The specific biochemical pathways affected by This compound Inhibition of the c-met receptor tyrosine kinase can affect multiple downstream signaling pathways, including the pi3k/akt and mapk pathways . These pathways play crucial roles in cell survival, proliferation, and motility .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Similar compounds have been evaluated for their drug-likeness properties, which can impact their bioavailability .
Result of Action
The specific molecular and cellular effects of This compound Similar compounds have been reported to exhibit significant inhibitory activity against cancer cell lines .
Future Directions
Biochemical Analysis
Biochemical Properties
1-Allyl-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea has been found to interact with various enzymes and proteins. For instance, it has been suggested that this compound can inhibit the c-Met receptor tyrosine kinase, an enzyme that plays a crucial role in cellular processes such as growth, regeneration, and healing . The nature of these interactions is likely due to the specific structure of the compound, which allows it to bind to the active sites of these enzymes and proteins .
Cellular Effects
In terms of cellular effects, this compound has been shown to influence cell function. It can impact cell signaling pathways, gene expression, and cellular metabolism . For example, by inhibiting the c-Met receptor tyrosine kinase, it can disrupt the signaling pathways that regulate cell growth and proliferation .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, by binding to the c-Met receptor tyrosine kinase, it can inhibit the enzyme’s activity, thereby disrupting the signaling pathways that it regulates .
properties
IUPAC Name |
1-prop-2-enyl-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3OS/c1-2-7-12-10(15)14-11-13-8-5-3-4-6-9(8)16-11/h2H,1,3-7H2,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCIGJYOTCKQDMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)NC1=NC2=C(S1)CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



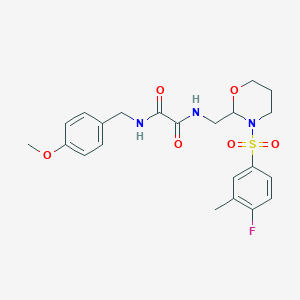
![Methyl 6-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B2698934.png)

![4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2698936.png)
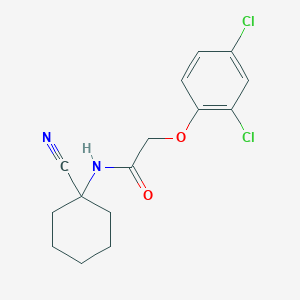
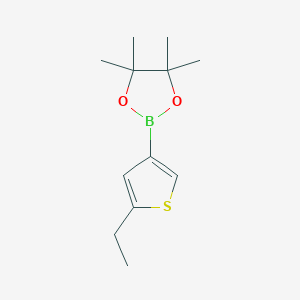

![Methyl 5-[(6-oxo-3-phenylpyridazin-1-yl)methyl]furan-2-carboxylate](/img/structure/B2698943.png)

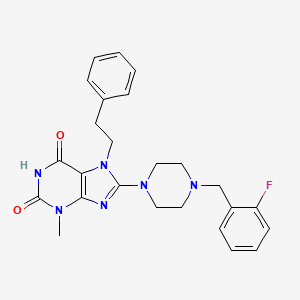
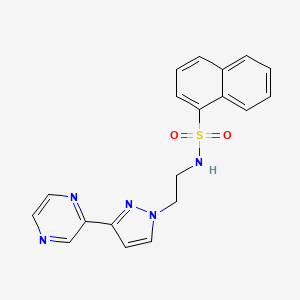
![2-(3-methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2698950.png)